1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine
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Overview
Description
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine is a heterocyclic compound that features a thiazole ring fused with a piperazine moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities
Mode of Action
It is known that thiazole derivatives can interact with biological systems in various ways . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, which suggests that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Molecules containing a thiazole ring, when entering physiological systems, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems
Cellular Effects
It has been observed that thiazole derivatives can have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been found to interact with various biomolecules, potentially leading to enzyme inhibition or activation, changes in gene expression, and binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine typically involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process. The mixture is often refluxed for several hours to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
- 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole
Uniqueness
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine stands out due to its unique combination of a thiazole ring and a piperazine moiety, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-phenyl-4-(piperazin-1-ylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17/h1-5,11,15H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMLHZQIPWEQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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